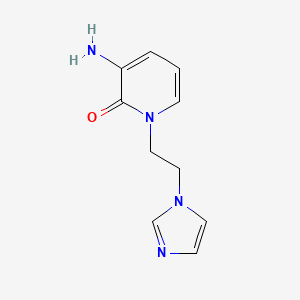

1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one

説明

特性

分子式 |

C10H12N4O |

|---|---|

分子量 |

204.23 g/mol |

IUPAC名 |

3-amino-1-(2-imidazol-1-ylethyl)pyridin-2-one |

InChI |

InChI=1S/C10H12N4O/c11-9-2-1-4-14(10(9)15)7-6-13-5-3-12-8-13/h1-5,8H,6-7,11H2 |

InChIキー |

DOLUMUPAOINBFQ-UHFFFAOYSA-N |

正規SMILES |

C1=CN(C(=O)C(=C1)N)CCN2C=CN=C2 |

製品の起源 |

United States |

準備方法

Method A: Direct Alkylation

- Reagents : 2-(1H-Imidazol-1-yl)ethyl bromide and 3-aminopyridin-2(1H)-one.

- Conditions :

- Mechanism : Nucleophilic attack by the pyridinone nitrogen on the alkyl halide.

Route 1: Microwave-Assisted Alkylation

Route 2: One-Pot Reductive Coupling

Purification and Characterization

- Distillation : For intermediates like 2-(1H-imidazol-1-yl)ethylamine, fractional distillation at 140°C/5 mmHg ensures high purity.

- Chromatography : Final compounds are purified using silica gel columns with hexane/ethyl acetate gradients.

- Analytical Data :

Key Challenges and Solutions

- Regioselectivity : Use of sterically hindered bases (e.g., BEMP) minimizes overalkylation.

- Solubility : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.

Industrial Scalability

- Cost-Efficiency : Two-step methods leveraging commercially available imidazole and pyridine precursors reduce raw material costs.

- Green Chemistry : Ethanol/water mixtures and microwave irradiation minimize energy consumption.

化学反応の分析

Cyclization Reactions

The 7-bromo substituent enables cyclization via radical intermediates. For example, in the presence of tributyltin hydride (Bu₃SnH) and heat, the compound undergoes 5-exo-dig cyclization or 6-endo-dig cyclization , forming fused bicyclic systems. This was demonstrated using 7-bromoindole derivatives, where the radical at C-7 reacts with sp²-hybridized carbons .

Reaction conditions :

-

Reagent : Bu₃SnH

-

Solvent : Benzene

-

Temperature : Reflux (~80°C)

Products :

-

5-exo-dig closure : Alkenes (e.g., 6,7-dihydro-5H-indolo[2,3-a]isoquinoline derivatives)

-

6-endo-dig closure : Fused bicyclic indole derivatives

Cross-Coupling Reactions

Example reaction :

-

Catalyst : Pd(OAc)₂ with Brett-Phos ligand

-

Base : K₂CO₃

-

Conditions : Refluxing t-BuOH

-

Products : Coupled diindole derivatives (e.g., 7,7′-aminodiindole)

Substitution and Functionalization

The bromine atom at position 7 is a good leaving group, enabling nucleophilic aromatic substitution (SNAr). For example, treatment with Grignard reagents or lithium alkyls can introduce new substituents at this position. Additionally, the ethyl group at position 4 may undergo oxidation or alkylation under specific conditions .

Functionalization pathways :

科学的研究の応用

1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

作用機序

The mechanism of action of 1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Structural Comparisons

The target compound shares structural motifs with several imidazole-pyridine derivatives discussed in the evidence. Key comparisons include:

Key Observations :

- The target compound’s 3-amino group distinguishes it from analogs like the trifluoromethyl-substituted pyridine in , which prioritizes steric and electronic effects over hydrogen bonding .

Key Observations :

- Low yields (27–35% in and ) highlight challenges in imidazole coupling reactions, likely due to steric hindrance or side reactions .

- The target compound’s hypothetical synthesis would benefit from optimized catalysts (e.g., Pd(Ph3)4 in ) to improve efficiency .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent, structural analogs provide insights:

- Solubility: The 3-amino group in the target compound likely enhances aqueous solubility compared to bromo- or trifluoromethyl-substituted analogs () .

- Metabolic Stability : Imidazole rings are susceptible to CYP450 oxidation, but ethyl linkers (vs. sulfur in ) may reduce metabolic degradation .

生物活性

1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one, also known by its CAS number 1850368-05-6, is a complex organic compound characterized by the presence of both imidazole and pyridine moieties. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry and drug development.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 204.23 g/mol. The compound features an imidazole ring connected to an ethyl group and a pyridinone structure, which enhances its reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that compounds containing imidazole and pyridine structures often exhibit significant antimicrobial activities. For instance, derivatives of this compound have shown potential against various pathogens, making them candidates for further development in antimicrobial therapies.

Enzyme Inhibition

Studies have highlighted the ability of similar compounds to act as enzyme inhibitors. For example, imidazole derivatives are known to inhibit certain enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. The specific interactions between this compound and target enzymes require further investigation to elucidate their mechanisms of action .

Cytotoxicity and Anticancer Activity

Preliminary data suggest that related compounds may possess cytotoxic properties against cancer cell lines. The biological activity of these compounds is often assessed through in vitro assays, which measure their effects on cell viability and proliferation. For instance, studies on similar imidazole-pyridine derivatives have indicated potential efficacy against various cancer types .

Study on PD-1/PD-L1 Pathway Inhibition

A notable case study involved the evaluation of small molecules targeting the PD-1/PD-L1 pathway, which is critical in immune regulation and cancer therapy. Compounds structurally related to this compound were tested for their ability to inhibit this pathway. Results demonstrated significant activity in restoring immune function in transgenic mouse models, highlighting the therapeutic potential of such compounds in immuno-oncology .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminopyridine | Pyridine ring with an amino group | Role as a ligand in coordination chemistry |

| Imidazo[1,2-a]pyridine | Imidazole fused with a pyridine ring | Exhibits significant biological activity against pathogens |

| 4-Aminoquinoline | Quinolone structure with an amino group | Notable for its antimalarial properties |

This table illustrates the structural similarities and differences among compounds related to this compound and their respective biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 1-(2-methyl-1-(tosyl)-1H-imidazol-4-yl)ethanamine are prepared using sulfonylation to protect reactive sites, followed by coupling with pyridinone derivatives. Key characterization tools include (e.g., δ 11.55 ppm for NH protons), LCMS (to confirm molecular ion peaks at m/z 392.2), and HPLC (≥98% purity). Purification often involves column chromatography with gradient elution .

Q. How is the structural conformation of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Programs like SHELXL refine structures by analyzing bond lengths (e.g., imine bonds at 1.289 Å) and dihedral angles (e.g., 8.17° between aromatic rings). Data-to-parameter ratios (e.g., 9.1) and R factors (e.g., 0.045) ensure accuracy. Disorder in flexible side chains (e.g., the imidazole-ethyl group) may require constrained refinement .

Q. What spectroscopic techniques are used to confirm the protonation states of the imidazole and pyridinone moieties?

- Methodological Answer : in DMSO- identifies NH protons (δ 11.06–11.55 ppm) and aromatic protons (δ 6.68–8.63 ppm). IR spectroscopy detects N–H stretches (~3300 cm) and carbonyl vibrations (~1650 cm). Variable-temperature NMR can resolve tautomeric equilibria in the imidazole ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For example, imidazole’s lone pair (HOMO ~ -6.5 eV) may drive interactions with metal ions or enzymes. Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like cytochrome P450, using crystal structures from the Protein Data Bank .

Q. What challenges arise in resolving crystallographic disorder in the imidazole-ethyl substituent, and how are they mitigated?

- Methodological Answer : Flexible side chains often exhibit rotational disorder. Strategies include:

- Using SHELXL’s PART instruction to model alternative conformations.

- Applying restraints to bond lengths/angles (e.g., C–C = 1.50 ± 0.02 Å).

- Collecting high-resolution data (<1.0 Å) to reduce overfitting.

Twinning (e.g., in monoclinic systems) may require TWIN/BASF refinement .

Q. How do contradictory bioactivity results in literature for imidazole-pyridinone hybrids inform experimental redesign?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition vs. cell-based assays) may stem from solubility differences or off-target effects. Mitigation strategies:

- Standardize assay conditions (pH, temperature, solvent).

- Use orthogonal techniques (e.g., SPR for binding affinity, LCMS for metabolite profiling).

- Perform dose-response curves with positive controls (e.g., known inhibitors) .

Q. What role does the 3-amino group on the pyridinone ring play in modulating solubility and intermolecular interactions?

- Methodological Answer : The amino group enhances water solubility via hydrogen bonding (logP reduction by ~1.5 units). In crystal packing, it forms N–H⋯N/O bonds (e.g., helical chains via N–H⋯N interactions at 2.8–3.0 Å). Replace with hydrophobic groups (e.g., methyl) to study SAR effects on membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。